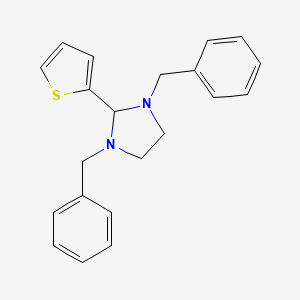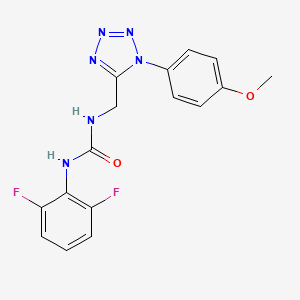
1-(2,6-difluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-difluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C16H14F2N6O2 and its molecular weight is 360.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research on similar urea derivatives and their reactions highlights the compound's relevance in chemical synthesis. For instance, studies on the reactions of isocyanates with aminotetrazoles have led to the development of novel ureas and quinazolinones, showcasing the versatility of these compounds in synthesizing heterocyclic structures (Peet, 1987). Additionally, the cyclocondensation reactions of aryl methoxy trifluoro butenones with urea underline the potential for creating pyrimidinones with varied substituents, expanding the chemical repertoire for further pharmaceutical and material science applications (Bonacorso et al., 2003).
Materials Science and Engineering
Urea derivatives have been explored for their properties in materials science, including hydrogel formation, which is influenced by the specific urea structure and its interactions with different anions. This aspect of urea chemistry can be pivotal in designing new materials with tailored mechanical and morphological properties (Lloyd & Steed, 2011).
Nonlinear Optical Properties
The exploration of urea derivatives in the context of their electronic and optical properties has led to insights into their potential use in nonlinear optical applications. For example, studies on the structure and hyperpolarizability of specific urea derivatives indicate their promise as candidates for materials with nonlinear optical properties, potentially surpassing those of traditional materials like urea itself (Mary et al., 2014).
Antimicrobial and Anticancer Applications
The synthesis and evaluation of urea derivatives, including those with specific aryl and alkoxy substituents, have been a fertile ground for discovering new antimicrobial and anticancer agents. These studies have highlighted the potential of carefully designed urea compounds to target specific biological pathways and organisms, offering new avenues for therapeutic development (Rani et al., 2014).
Corrosion Inhibition
Urea derivatives have also been examined for their role in corrosion inhibition, particularly in protecting metals against acid-mediated degradation. This application is critical in industrial processes, where the longevity and integrity of metal components are paramount (Bahrami & Hosseini, 2012).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O2/c1-26-11-7-5-10(6-8-11)24-14(21-22-23-24)9-19-16(25)20-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKSWMDYFRCTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)
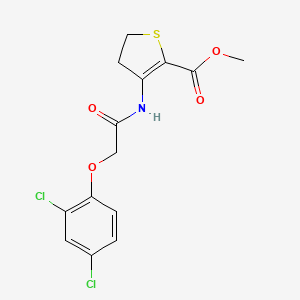
![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)
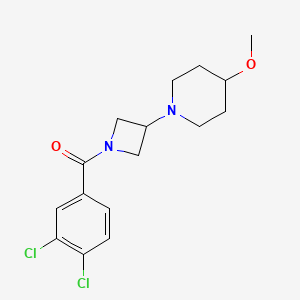

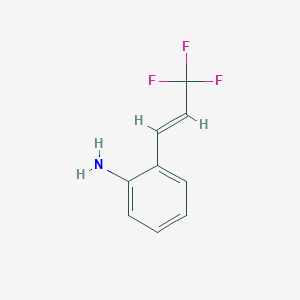
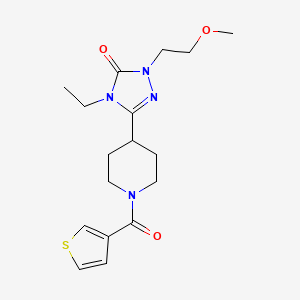
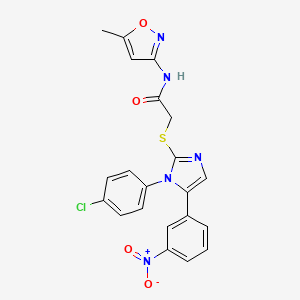


![1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one](/img/structure/B3007525.png)


